(E)-N-(4-bromo-3-methylphenyl)-3-(4-isobutylphenyl)-2-propenamide
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Overview
Description
(E)-N-(4-bromo-3-methylphenyl)-3-(4-isobutylphenyl)-2-propenamide is an organic compound that belongs to the class of amides. This compound features a propenamide backbone with substituted phenyl groups, one of which contains a bromine atom and a methyl group, while the other contains an isobutyl group. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-bromo-3-methylphenyl)-3-(4-isobutylphenyl)-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehydes and amines.
Condensation Reaction: The benzaldehyde derivatives undergo a condensation reaction with an appropriate amine to form the corresponding imine.
Reduction: The imine is then reduced to form the amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride under basic conditions to form the propenamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-bromo-3-methylphenyl)-3-(4-isobutylphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the double bond or other functional groups.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.
Industry: It might be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for (E)-N-(4-bromo-3-methylphenyl)-3-(4-isobutylphenyl)-2-propenamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-bromo-3-methylphenyl)-3-phenyl-2-propenamide: Similar structure but without the isobutyl group.
(E)-N-(4-chloro-3-methylphenyl)-3-(4-isobutylphenyl)-2-propenamide: Similar structure with a chlorine atom instead of bromine.
(E)-N-(4-bromo-3-methylphenyl)-3-(4-tert-butylphenyl)-2-propenamide: Similar structure with a tert-butyl group instead of isobutyl.
Uniqueness
The uniqueness of (E)-N-(4-bromo-3-methylphenyl)-3-(4-isobutylphenyl)-2-propenamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the isobutyl group can impart distinct properties compared to similar compounds.
Properties
IUPAC Name |
(E)-N-(4-bromo-3-methylphenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO/c1-14(2)12-17-6-4-16(5-7-17)8-11-20(23)22-18-9-10-19(21)15(3)13-18/h4-11,13-14H,12H2,1-3H3,(H,22,23)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBFDKYZFNGOJZ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)CC(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)CC(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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